M3 receptor antagonist 1

概要

説明

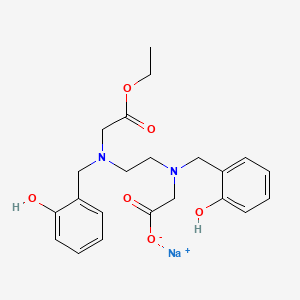

CHF5407は、選択的かつ長時間の作用を持つ、競合的なムスカリン性M3受容体拮抗薬です。主に、喘息や慢性閉塞性肺疾患などの呼吸器疾患の治療に使用されます。 この化合物は、ヒトのムスカリン性M1、M2、およびM3受容体に対してサブナノモル親和性を示し、気管支けいれんを阻害する強力な薬剤となります .

準備方法

CHF5407の合成には、四級アンモニウム塩の調製が含まれます。 反応条件としては、一般的に有機溶媒と触媒を使用して、目的の生成物を生成します .

化学反応の分析

科学的研究の応用

CHF5407は、次のような科学研究においてさまざまな応用があります。

化学: ムスカリン性受容体拮抗薬の研究における基準化合物として使用されます。

生物学: さまざまな生物系におけるムスカリン性受容体に対する効果が調査されています。

医学: 喘息や慢性閉塞性肺疾患などの呼吸器疾患の治療における潜在的な治療効果について研究されています。

作用機序

CHF5407は、ムスカリン性M3受容体に選択的に結合することで効果を発揮します。この結合は、気管支収縮を引き起こす神経伝達物質であるアセチルコリンの作用を阻害します。M3受容体をブロックすることで、CHF5407は気管支けいれんを防ぎ、気管支拡張を促進します。 この化合物は、M3受容体からの解離が遅いことから、持続的な作用を示します .

類似の化合物との比較

CHF5407は、その持続的な作用とムスカリン性M3受容体に対する高い選択性において独特です。類似の化合物には、次のようなものがあります。

チオトロピウム: 慢性閉塞性肺疾患の治療に使用されるもう1つの長時間にわたる作用を持つムスカリン性拮抗薬です。

アクリジニウム臭化物: CHF5407と比較して作用時間が短いムスカリン性拮抗薬です。

グリコピロニウム臭化物: 呼吸器疾患の治療に使用されますが、薬物動態特性が異なります。

ウメクリジニウム臭化物: 呼吸器疾患の管理における応用を持つもう1つのムスカリン性拮抗薬です

CHF5407は、強力で持続的な気管支けいれんの阻害作用があるため、呼吸器疾患の治療において貴重な化合物となっています。

類似化合物との比較

CHF5407 is unique in its prolonged action and high selectivity for muscarinic M3 receptors. Similar compounds include:

Tiotropium: Another long-acting muscarinic antagonist used in the treatment of chronic obstructive pulmonary disease.

Aclidinium bromide: A muscarinic antagonist with a shorter duration of action compared to CHF5407.

Glycopyrronium bromide: Used in the treatment of respiratory diseases but with different pharmacokinetic properties.

Umeclidinium bromide: Another muscarinic antagonist with applications in respiratory disease management

CHF5407 stands out due to its potent and long-lasting inhibition of bronchospasm, making it a valuable compound in respiratory disease treatment.

特性

IUPAC Name |

[(3R)-1-(2-oxo-2-thiophen-2-ylethyl)-1-azoniabicyclo[2.2.2]octan-3-yl] N-(3-fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25F4N2O3S.BrH/c28-19-3-1-4-20(13-19)32(14-17-11-21(29)26(31)22(30)12-17)27(35)36-24-16-33(8-6-18(24)7-9-33)15-23(34)25-5-2-10-37-25;/h1-5,10-13,18,24H,6-9,14-16H2;1H/q+1;/p-1/t18?,24-,33?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUVQZSIMOIWQB-JTOZIPDCSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2(CCC1C(C2)OC(=O)N(CC3=CC(=C(C(=C3)F)F)F)C4=CC(=CC=C4)F)CC(=O)C5=CC=CS5.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[N+]2(CCC1[C@H](C2)OC(=O)N(CC3=CC(=C(C(=C3)F)F)F)C4=CC(=CC=C4)F)CC(=O)C5=CC=CS5.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25BrF4N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[(2-ethoxy-2-oxoethyl)-[(2-hydroxyphenyl)methyl]amino]ethyl-[(2-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B1668536.png)

![1-(4-(4-amino-5-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenethyl)piperidin-4-ol](/img/structure/B1668539.png)

![(3z)-3-Imino-8,9-dimethoxy-5,6-dihydro[1,3]thiazolo[4,3-a]isoquinoline-1-carbonitrile](/img/structure/B1668553.png)